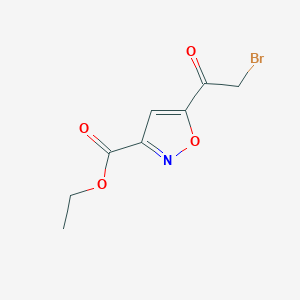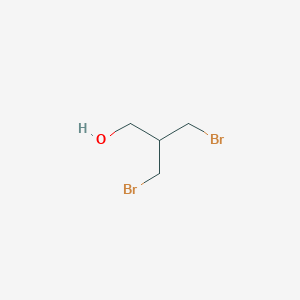
5-(2-Bromoacetil)isoxazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 g/mol . It is a beige solid at room temperature and is primarily used as an intermediate in organic synthesis . This compound is known for its reactivity due to the presence of both a bromoacetyl group and an isoxazole ring, making it valuable in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate typically involves the bromination of ethyl isoxazole-3-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl position. The general reaction scheme is as follows:
Starting Material: Ethyl isoxazole-3-carboxylate
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is conducted at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate follows similar principles but on a larger scale. The process involves:
Large-scale bromination reactors: to handle the increased volume of reactants.
Continuous monitoring: of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.
Purification steps: including crystallization and filtration to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the isoxazole ring or the bromoacetyl group.
Cyclization reactions: The isoxazole ring can undergo cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Substitution products: Depending on the nucleophile used, various substituted isoxazole derivatives can be formed.
Oxidation products: Oxidized forms of the isoxazole ring or the bromoacetyl group.
Reduction products: Reduced forms of the isoxazole ring or the bromoacetyl group.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromoacetyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparación Con Compuestos Similares
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl isoxazole-3-carboxylate: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 5-(2-bromoacetyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
5-(2-Bromoacetyl)isoxazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester forms.
The uniqueness of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate lies in its combination of the bromoacetyl group and the isoxazole ring, providing a versatile intermediate for various chemical transformations.
Propiedades
IUPAC Name |
ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZRQOTADGHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371314 | |
| Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104776-74-1 | |
| Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)





